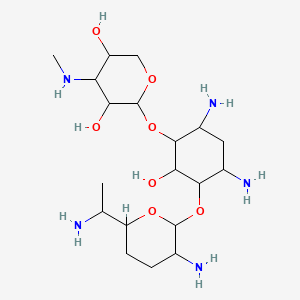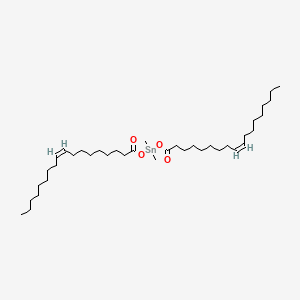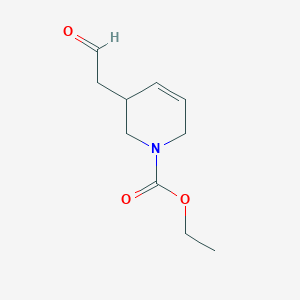
Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with an ethyl ester and an oxoethyl group. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can modify the oxoethyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function to Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate.
Uniqueness
This compound is unique due to its specific functional groups, which can be modified to create a variety of derivatives with different biological activities. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
89055-01-6 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
ethyl 3-(2-oxoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-6-3-4-9(8-11)5-7-12/h3-4,7,9H,2,5-6,8H2,1H3 |
Clave InChI |
VWIDYBBQSSLCTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CC=CC(C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)

![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
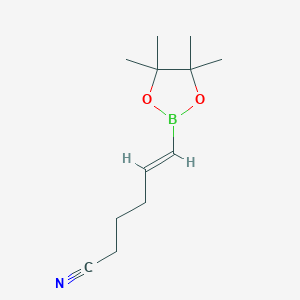
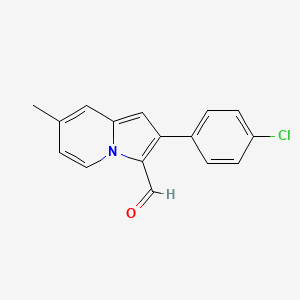
![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
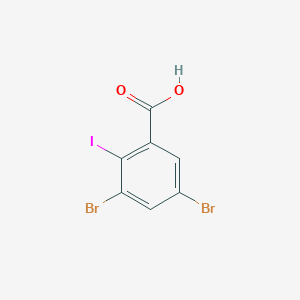
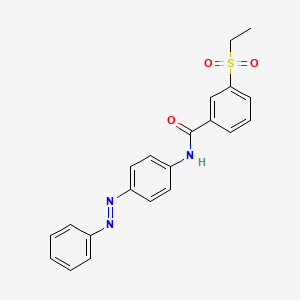

![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
